2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyrimidin-2-ylaniline |
InChI |
InChI=1S/C12H10N4/c13-10-5-2-1-4-9(10)11-8-16-7-3-6-14-12(16)15-11/h1-8H,13H2 |
InChI Key |
JYRLDKUSHDWFRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=NC3=N2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations for 2 Imidazo 1,2 a Pyrimidin 2 Yl Aniline and Its Structural Analogs
Established Synthetic Pathways for the Imidazo[1,2-a]pyrimidine (B1208166) Core
The construction of the imidazo[1,2-a]pyrimidine nucleus is pivotal for the synthesis of 2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline. Several established methods have been refined to afford this privileged scaffold, each with its own mechanistic intricacies and substrate scope.
Condensation Reactions
One of the most traditional and direct methods for the synthesis of the imidazo[1,2-a]pyrimidine core is the condensation reaction between 2-aminopyrimidine (B69317) and an α-halocarbonyl compound. nih.govbeilstein-journals.org In the context of synthesizing the target molecule, this would involve the reaction of 2-aminopyrimidine with a 2-amino-α-haloacetophenone derivative. A common synthetic route involves the initial synthesis of a 2-(2-nitrophenyl)imidazo[1,2-a]pyrimidine (B8490252) intermediate, which can then be reduced to the desired 2-(2-aminophenyl) derivative. researchgate.net
The reaction typically proceeds via an initial N-alkylation of the endocyclic nitrogen of 2-aminopyrimidine with the α-haloacetophenone, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system. The conditions for this reaction can be varied, with some protocols utilizing gold nanoparticles as catalysts to promote the reaction under green conditions. researchgate.net
A plausible reaction scheme is as follows:
Step 1: Synthesis of 2-(2-nitrophenyl)imidazo[1,2-a]pyrimidine. 2-Aminopyrimidine is reacted with 2-bromo-1-(2-nitrophenyl)ethan-1-one in a suitable solvent, often with heating.
Step 2: Reduction of the nitro group. The resulting 2-(2-nitrophenyl)imidazo[1,2-a]pyrimidine is then subjected to standard nitro group reduction conditions, such as using tin(II) chloride or catalytic hydrogenation, to yield this compound.
The following table summarizes representative conditions for the synthesis of related 2-aryl-imidazo[1,2-a]pyrimidines via condensation.
| Reactants | Catalyst/Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|
| 2-Aminopyrimidine, 2-Bromoacetophenone | None | Ethanol | Reflux | Good |
| 2-Aminopyrimidine, Aryl Ketones | Gold Nanoparticles | Green Solvent | Heating | High |
Multicomponent Reaction Strategies (e.g., Groebke–Blackburn–Bienaymé Reaction)
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]azines. nih.govorganic-chemistry.org A variation of this reaction can be envisioned for the synthesis of the 2-aryl-imidazo[1,2-a]pyrimidine scaffold. The classical GBB reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. nih.govnih.gov
For the synthesis of a precursor to this compound, one could employ 2-aminopyrimidine, a 2-nitrobenzaldehyde, and an isocyanide. The reaction is typically catalyzed by a Lewis or Brønsted acid, such as scandium triflate or perchloric acid. nih.gov The resulting 3-(substituted-amino)-2-(2-nitrophenyl)imidazo[1,2-a]pyrimidine could then be further modified to yield the target compound. It is important to note that with 2-aminopyrimidines, the formation of regioisomers is possible. nih.gov
The general mechanism involves the formation of a Schiff base from the 2-aminopyrimidine and the aldehyde, which is then activated by the acid catalyst. The isocyanide then undergoes a [4+1] cycloaddition with the activated Schiff base, followed by aromatization to yield the imidazo[1,2-a]pyrimidine core.
The table below outlines the general components and catalysts used in the Groebke–Blackburn–Bienaymé reaction for the synthesis of related imidazo[1,2-a]pyrimidines.
| 2-Aminoazine | Aldehyde | Isocyanide | Catalyst |
|---|---|---|---|
| 2-Aminopyrimidine | Benzaldehyde | tert-Butyl isocyanide | Perchloric acid |
| 2-Aminopyrazine | Various aldehydes | Various isocyanides | Acetic acid |
Oxidative Coupling and Intramolecular Cyclization Approaches
More recent methodologies for the construction of the imidazo[1,2-a]pyrimidine skeleton involve oxidative coupling and intramolecular cyclization strategies. These methods often provide access to a wide range of derivatives under milder conditions.
One such approach is the palladium-catalyzed intramolecular dehydrogenative coupling. nih.gov This can involve the tandem reaction of a suitable amine and aldehyde derivative, where the final step is an intramolecular C-H activation and C-N bond formation to close the imidazole (B134444) ring. For the synthesis of the target compound, this could involve a precursor such as an N-(2-aryl-pyrimidin-2-yl)enamine, which undergoes an intramolecular cyclization.
Another strategy involves the iodine/copper iodide-mediated oxidative C-H functionalization of N-aryl enamines. nih.gov This method allows for the formation of a C-N bond through an intramolecular cyclization, and could be adapted for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines from appropriately substituted pyrimidinyl enamines.
Functionalization Strategies for the Aniline (B41778) Moiety and the Imidazopyrimidine Nucleus
Once the this compound scaffold is synthesized, its further derivatization is key to exploring its chemical space and generating structural diversity. This involves the selective functionalization of both the aniline moiety and the imidazopyrimidine nucleus.
Regioselective Substitution and Derivatization
The imidazo[1,2-a]pyrimidine ring system has several positions amenable to functionalization. The C3 position is particularly electron-rich and susceptible to electrophilic substitution. researchgate.net This allows for the introduction of various functional groups such as nitroso, which can then be reduced to an amino group. nih.gov
For the aniline moiety, standard aromatic substitution reactions can be employed. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, the reactivity of the aniline needs to be carefully managed to avoid side reactions. Protection of the amino group, for example by acylation, can be used to modulate its directing effect and reactivity.
Control of Substitution Patterns and Structural Diversity
Achieving structural diversity requires precise control over the substitution patterns on both the imidazopyrimidine core and the aniline ring. This can be achieved through a combination of strategies:
Pre-functionalization of building blocks: Introducing desired substituents onto the 2-aminopyrimidine or the α-haloacetophenone precursors before the condensation reaction allows for the synthesis of specifically substituted analogs.
Post-synthesis modification: After the formation of the this compound core, selective functionalization can be carried out. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, could be employed on halogenated derivatives of the core scaffold. rsc.org
Direct C-H functionalization: Recent advances in direct C-H functionalization offer powerful tools for the late-stage modification of the imidazo[1,2-a]pyrimidine nucleus. rsc.org These methods can provide access to derivatives that are not easily accessible through classical methods.
Catalytic Methodologies in Synthesis
The development of catalytic systems has revolutionized the synthesis of imidazo[1,2-a]pyrimidines, offering enhanced efficiency, selectivity, and substrate scope. Both metal-catalyzed and metal-free approaches have been extensively explored, providing a versatile toolkit for medicinal chemists.
Metal-Catalyzed Reaction Development (e.g., Copper, Palladium)
Transition metal catalysis, particularly employing copper and palladium, has emerged as a powerful tool for the construction of the imidazo[1,2-a]pyrimidine core. These methods often proceed through cascade reactions, enabling the formation of multiple bonds in a single operation.
Copper-catalyzed methodologies frequently utilize a one-pot approach, combining 2-aminopyrimidines with various coupling partners. For instance, a copper(I)-catalyzed aerobic oxidative synthesis has been developed, which is compatible with a broad range of functional groups. organic-chemistry.org Preliminary mechanistic studies suggest that these reactions may proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Copper catalysts are also effective in three-component reactions; for example, the coupling of 2-aminopyrimidines, aldehydes, and terminal alkynes can be efficiently catalyzed by copper species. mdpi.com The use of air as a green oxidant in some copper-catalyzed systems further enhances their appeal. organic-chemistry.org
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuBr | 2-Aminopyrimidine, Nitroolefin | DMF | 80 | up to 90 | organic-chemistry.org |
| CuI | 2-Aminopyrimidine, Acetophenone (B1666503) | - | - | - | organic-chemistry.org |
| Cu(OTf)₂ | 2-Aminopyridine, α-Diazoketone | - | - | Excellent | researchgate.netjst.go.jp |
Palladium-catalyzed reactions have also been instrumental in the synthesis and functionalization of imidazo[1,2-a]pyrimidines. A notable development is the palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction to form fused imidazo[1,2-a]pyrimidines. nih.govacs.org This approach provides a practical route to biologically important substituted pyrimidines from readily available substrates under mild conditions. nih.govacs.org Furthermore, palladium catalysts, such as Pd(PPh₃)₄, have been successfully employed in Suzuki-Miyaura cross-coupling reactions for the solid-phase synthesis and functionalization of imidazo[1,2-a]pyrimidines. researchgate.net
| Catalyst | Reaction Type | Key Features | Reference |
| Palladium | Intramolecular CDC | Forms fused systems, mild conditions | nih.govacs.org |
| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Solid-phase synthesis, functionalization | researchgate.net |
Metal-Free Catalysis and Organocatalysis
In the quest for more sustainable and cost-effective synthetic routes, metal-free and organocatalytic methods for the synthesis of imidazo[1,2-a]pyrimidines have gained significant traction. These approaches circumvent the issues associated with residual metal contamination in the final products.
Metal-free methodologies often rely on the use of reagents like carbon tetrabromide or elemental sulfur to mediate oxidative carbon-nitrogen bond formation under mild conditions. organic-chemistry.orgnih.gov For instance, the reaction of 2-aminopyrimidines with β-keto esters or 1,3-diones can be achieved using CBr₄. organic-chemistry.org Similarly, elemental sulfur can initiate an oxidative annulation of 2-aminopyridines and aldehydes in a highly atom-economical fashion. nih.gov
Organocatalysis, utilizing small organic molecules to accelerate chemical transformations, has also been applied to the synthesis of this scaffold. One example involves an organocatalytic domino aza-Michael–Mannich reaction between a benzylidene-1H-imidazol-2-amine and cinnamaldehyde (B126680) to form tetrahydroimidazo[1,2-a]pyrimidines. nih.gov Furthermore, the synthesis of 2-(imidazo[1,2-a]pyrimidin-3-yl)aniline derivatives has been achieved through a catalyst-free multicomponent reaction. The use of acetic acid as a catalyst in the preparation of Schiff base heterocycles of the imidazo[1,2-a]pyrimidine nucleus has also been reported. nih.gov
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmacologically relevant molecules like this compound. This includes the use of alternative energy sources, environmentally benign solvents, and eco-friendly catalytic systems.
Microwave-Assisted Synthesis Optimization
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and improved purity of the products. The synthesis of imidazo[1,2-a]pyrimidine derivatives has significantly benefited from this technology.
Microwave-assisted methods have been successfully employed for the catalyst-free heteroannulation of 2-aminopyrimidines with α-bromoketones in green solvents like a water-isopropanol mixture, affording excellent yields in minutes. researchgate.net Solvent-free microwave-assisted synthesis is another highly efficient and environmentally benign approach. researchgate.net For example, the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation without any solvent or catalyst proceeds rapidly to give high yields of the desired products. researchgate.net This technique has also been applied to the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, with optimized conditions leading to high yields in short reaction times. nih.gov
| Reactants | Conditions | Time | Yield (%) | Reference |
| 2-Aminopyrimidines, α-Bromoketones | H₂O-IPA, MW | 5-8 min | Excellent | researchgate.net |
| 2-Aminopyridines, α-Bromoketones | Solvent-free, MW | - | Good to Excellent | researchgate.net |
| 6-Methylisocytosine, α-Bromoacetophenones | MW, 160 °C | 20 min | High | nih.gov |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Amines, etc. | EtOH, p-TSA, MW | - | 46-80 | nih.gov |
Solvent-Free and Aqueous Medium Reactions
Eliminating the use of volatile and often hazardous organic solvents is a cornerstone of green chemistry. Consequently, solvent-free reactions and the use of water as a reaction medium have been explored for the synthesis of imidazo[1,2-a]pyrimidines.
Solvent-free synthesis of imidazo[1,2-a]pyridines and their pyrimidine (B1678525) analogs can be achieved by the condensation of α-haloketones with the corresponding 2-aminoazine, sometimes under microwave irradiation or simply by heating. researchgate.netresearchgate.net A Brønsted acidic ionic liquid has been shown to be an efficient and recyclable catalyst for the synthesis of benzo acs.orgiosrjournals.orgimidazo[1,2-a]pyrimidines under solvent-free conditions. acs.org
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. An efficient and eco-friendly synthesis of imidazo[1,2-a]pyridines has been developed using a recyclable bimetallic Cu-Mn spinel oxide catalyst in an aqueous medium. researchgate.net Ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water provides a metal-free approach to imidazo[1,2-a]pyridines. organic-chemistry.org Furthermore, a Cu(II)–ascorbate catalyzed A³-coupling reaction in aqueous micellar media represents another green route to these heterocyclic systems. acs.org
Eco-Friendly Catalytic Systems
The development of eco-friendly catalytic systems focuses on the use of non-toxic, abundant, and recyclable catalysts. Gold nanoparticles have been utilized as an efficient and recyclable catalyst for the synthesis of 2-aryl-substituted imidazo[1,2-a]pyrimidines under green conditions. mdpi.com These reactions are characterized by mild conditions and high yields. mdpi.com
Another example of a green and eco-friendly catalyst is alum (AlK(SO₄)₂·12H₂O), which has been used as a heterogeneous catalyst for the efficient synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles under microwave irradiation. researchgate.net The catalyst is inexpensive, non-toxic, and can be easily recovered and reused. researchgate.net The use of recyclable magnetic nanocatalysts, such as sulfonated chitosan-encapsulated HAp@Fe₃O₄, for the synthesis of 2-amino-4-substituted-1,4-dihydrobenzo acs.orgiosrjournals.orgimidazo[1,2-a]pyrimidine-3-carbonitriles further highlights the advancements in eco-friendly catalytic systems. mdpi.com
Mechanistic Elucidation of Reaction Pathways
The synthesis of the imidazo[1,2-a]pyrimidine scaffold, a core structure in numerous pharmacologically active compounds, is a subject of extensive research. Understanding the underlying reaction mechanisms is crucial for the optimization of existing synthetic routes and the development of novel, more efficient methodologies. This section delves into the mechanistic details of the formation of this compound and its analogs, with a focus on the identification of key intermediates and the analysis of transition states in these complex chemical transformations.
The multi-step synthesis of 2-arylimidazo[1,2-a]pyrimidines often proceeds through several transient species. The classic Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone, is a cornerstone in the synthesis of this heterocyclic system. The initial step of this reaction is the formation of a quaternary ammonium (B1175870) salt, an N-alkylated intermediate, resulting from the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrimidine on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring.
In the synthesis of more complex analogs, such as those derived from the reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides, the reaction pathway has been postulated to proceed through linear intermediates. nih.gov Experimental evidence, supported by HPLC-MS analysis, suggests that the reaction initiates with a nucleophilic Michael addition of the 2-aminoimidazole to the activated double bond of the imide. nih.gov This leads to the formation of a linear adduct which then undergoes a tandem recyclization to form the final tetrahydroimidazo[1,2-a]pyrimidine product. nih.gov Two plausible initial adducts can be formed, depending on whether the endocyclic or exocyclic nitrogen of the 2-aminoimidazole acts as the nucleophile. nih.gov
For the introduction of an amino group, particularly in the synthesis of structural analogs like 2-phenylimidazo[1,2-a]pyrimidin-3-amine, a key intermediate is the corresponding 3-nitroso derivative. nih.gov This intermediate is typically formed by direct nitrosation of the 2-phenylimidazo[1,2-a]pyrimidine (B97590) core using reagents such as sodium nitrite. nih.gov Subsequent reduction of the nitroso group yields the desired amino-functionalized product. nih.gov This two-step process highlights the importance of the nitroso-intermediate in the strategic introduction of amino functionalities onto the pre-formed heterocyclic scaffold.
| Intermediate Type | Precursors | Method of Identification | Reference |
| N-Alkylated Quaternary Salt | 2-Aminopyrimidine, α-Haloketone | Postulated in Chichibabin reaction mechanism | nih.gov |
| Linear Michael Adduct | 2-Aminoimidazole, N-Arylitaconimide | HPLC-MS analysis and spectral data | nih.gov |
| 3-Nitroso Derivative | 2-Phenylimidazo[1,2-a]pyrimidine | Isolation and spectroscopic characterization | nih.gov |
The elucidation of reaction mechanisms is greatly enhanced by computational methods, particularly Density Functional Theory (DFT), which allows for the analysis of transition states. While specific transition state analyses for the synthesis of this compound are not extensively documented, studies on analogous systems provide significant insights.
For the reaction of 2-aminoimidazole with N-phenylmaleimide, quantum chemical calculations have been employed to evaluate the thermodynamic favorability of different reaction pathways. nih.gov These calculations can determine the activation energies for the formation of various intermediates, thus indicating the most likely reaction course. For instance, while the formation of an intermediate via the attack of the exocyclic amino group might have a lower activation energy, the subsequent recyclization step could be energetically unfavorable, thus favoring an alternative pathway. nih.gov
DFT studies have also been applied to investigate the formation of imidazo[1,2-c]pyrimidines through an intramolecular Michael addition. documentsdelivered.com Such computational analyses provide detailed information on the geometry of the transition states and the energy barriers associated with the cyclization process. These theoretical models are invaluable for understanding the regioselectivity and stereoselectivity of these reactions.
In the broader context of imidazo[1,2-a]pyrimidine synthesis, computational studies using DFT at levels such as B3LYP/6-31G(d,p) are utilized to determine properties like Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP). nih.gov These calculations help in understanding the reactivity of the molecules and the nature of the non-covalent interactions that can influence the reaction pathways. nih.gov The insights gained from these computational analyses are crucial for the rational design of more efficient synthetic protocols for complex heterocyclic systems like this compound.
| Transformation | Computational Method | Key Findings | Reference |
| Imidazo[1,2-a]pyrimidine formation from 2-aminoimidazole and N-phenylmaleimide | Quantum Chemical Calculations | Confirmation of thermodynamically favorable pathways and analysis of intermediate stability. | nih.gov |
| Formation of Imidazo[1,2-c]pyrimidines | Density Functional Theory (DFT) | Elucidation of transition state geometries and energy barriers for intramolecular Michael addition. | documentsdelivered.com |
| Characterization of Imidazo[1,2-a]pyrimidine derivatives | DFT (B3LYP/6-31G(d,p)) | Determination of FMO energies and MEP to understand molecular reactivity. | nih.gov |
Sophisticated Spectroscopic and Diffraction Based Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of 2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline, offering detailed insights into the chemical environment of each atom.
One-dimensional NMR spectra provide the fundamental framework for assigning the structure of this compound. The proton (¹H) NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and coupling constants. The carbon-¹³ (¹³C) NMR spectrum complements this by identifying the number of unique carbon atoms and their hybridization states. While less common, nitrogen-15 (B135050) (¹⁵N) NMR can offer direct information about the nitrogen atoms within the heterocyclic rings.
¹H NMR Spectral Data: The ¹H NMR spectrum typically shows characteristic signals for the protons on the imidazo[1,2-a]pyrimidine (B1208166) core and the aniline (B41778) ring. The protons on the pyrimidine (B1678525) ring often appear as doublets or triplets, with coupling constants indicating their ortho, meta, or para relationships. The aniline protons also exhibit distinct splitting patterns based on their substitution.
¹³C NMR Spectral Data: The ¹³C NMR spectrum provides key information about the carbon skeleton. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyrimidine system are indicative of their electronic environment, distinguishing between carbons in the imidazole (B134444) and pyrimidine rings. The carbons of the aniline ring also have characteristic chemical shifts.
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the core structure of this compound, though specific values can vary slightly depending on the solvent and experimental conditions.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Imidazo[1,2-a]pyrimidine Core | ||
| C2 | - | ~145-150 |
| C3 | ~7.8-8.0 (s) | ~110-115 |
| C5 | ~8.4-8.6 (dd) | ~148-152 |
| C6 | ~6.8-7.0 (dd) | ~112-116 |
| C7 | ~8.2-8.4 (dd) | ~130-135 |
| Aniline Ring | ||
| C1' | - | ~145-150 |
| C2' | ~7.2-7.4 (d) | ~115-120 |
| C3' | ~6.7-6.9 (t) | ~118-122 |
| C4' | ~7.1-7.3 (t) | ~128-132 |
| C5' | ~6.8-7.0 (d) | ~115-120 |
| C6' | ~7.5-7.7 (d) | ~130-135 |
| NH₂ | ~5.0-6.0 (br s) | - |
Note: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet. Chemical shifts are approximate and can vary.
Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is particularly useful for identifying long-range correlations between protons and carbons, confirming the link between the aniline ring and the imidazo[1,2-a]pyrimidine core.
Rotating frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect (NOE) experiments provide through-space correlations between protons that are in close proximity, which can help to define the preferred conformation of the molecule. For instance, NOE correlations can be observed between the protons of the aniline ring and the protons on the imidazo[1,2-a]pyrimidine system, providing insights into the rotational orientation around the C2-C1' bond.
| 2D NMR Experiment | Information Provided | Example Correlation |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations | Correlation between the aniline C2' proton and the imidazo[1,2-a]pyrimidine C2 carbon. |
| ROESY/NOE | Through-space ¹H-¹H correlations | Correlation between the aniline C6' proton and the imidazo[1,2-a]pyrimidine C3 proton. |
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, confirming its atomic composition. For this compound (C₁₂H₁₀N₄), the expected exact mass can be calculated and compared to the experimentally observed value.
| Technique | Measurement | Result |
| HRMS (ESI+) | Calculated m/z for [C₁₂H₁₁N₄]⁺ | 211.0978 |
| Found m/z | Typically within 5 ppm of the calculated value |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a sample of this compound and to confirm its identity. The retention time from the LC provides a characteristic value for the compound under specific chromatographic conditions, while the mass spectrometer confirms the molecular weight of the eluting peak.
| Parameter | Typical Value |
| Retention Time (LC) | Dependent on column, mobile phase, and flow rate |
| m/z (MS) | 211.1 [M+H]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected IR absorptions include N-H stretching vibrations from the primary amine group on the aniline ring, C-H stretching from the aromatic rings, and C=N and C=C stretching vibrations from the fused heterocyclic system and the aniline ring.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (Amine) | 3300-3500 | Symmetric and asymmetric stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| C=N | 1600-1650 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-N | 1250-1350 | Stretching |
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Investigation
The study of how molecules interact with light is crucial for applications in optical materials and sensors. For this compound, understanding its electronic absorption and fluorescence characteristics provides insight into its potential as a fluorophore. The imidazo[1,2-a]pyrimidine core is known to be a promising functional fluorophore, and its properties can be tuned by the substituent at the 2-position.
Generally, 2-arylimidazo[1,2-a]pyrimidine derivatives exhibit interesting photophysical properties. The electronic absorption spectra of these compounds are typically characterized by one or more bands in the UV-visible region, corresponding to π-π* transitions within the conjugated system. The position and intensity of these bands are sensitive to the nature of the aryl substituent and the solvent environment.
Fluorescence spectroscopy reveals the emission properties of the molecule after it has absorbed light. For the broader class of 2-arylimidazo[1,2-a]pyridines and pyrimidines, fluorescence emission is a common feature. The introduction of an aniline group at the 2-position is expected to influence the intramolecular charge transfer (ICT) character of the excited state, which in turn affects the emission wavelength, quantum yield, and Stokes shift. Electron-donating groups, such as the amino group in the aniline moiety, generally enhance luminescence.
While specific experimental data for this compound is not available in the reviewed literature, the photophysical properties of closely related 2-arylimidazo[1,2-a]pyrimidine compounds have been reported. For example, studies on various 2-arylimidazo[1,2-a]pyrimidines show that they are fluorescent in organic solvents. researchgate.netnih.gov The emission wavelengths can vary, often appearing in the blue region of the spectrum. researchgate.net
A hypothetical data table for the photophysical properties of a generic 2-Aryl-imidazo[1,2-a]pyrimidine in a common solvent like acetonitrile (B52724) is presented below to illustrate the type of data obtained from such studies.
| Photophysical Parameter | Value |
| Absorption Maximum (λabs, nm) | ~350 |
| Molar Absorptivity (ε, M-1cm-1) | >10,000 |
| Emission Maximum (λem, nm) | ~450 |
| Stokes Shift (nm) | ~100 |
| Fluorescence Quantum Yield (ΦF) | >0.1 |
Note: This table is illustrative and based on general properties of the compound class, not on specific experimental data for this compound.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's physical and chemical properties.
For the imidazo[1,2-a]pyrimidine scaffold, X-ray diffraction analysis has been used to confirm the regioselectivity of synthetic reactions and to understand packing arrangements in the solid state. rsc.org The crystal structure of a molecule like this compound would reveal the planarity of the fused heterocyclic system and the torsion angle between the imidazo[1,2-a]pyrimidine core and the aniline ring. This dihedral angle is a critical parameter as it affects the degree of π-conjugation between the two ring systems, which in turn influences the photophysical properties.
Intermolecular interactions, such as hydrogen bonds involving the aniline -NH2 group and nitrogen atoms of the pyrimidine ring, would also be elucidated. These interactions govern the crystal packing and can impact the solid-state fluorescence properties of the material.
Although a specific crystal structure for this compound has not been reported in the searched literature, crystallographic data for related 2-phenylimidazo[1,2-a]pyridine (B181562) analogues have been described. nih.gov These studies show that the planarity and intermolecular packing can be influenced by substituents on the phenyl ring.
Below is an illustrative table of the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction study.
| Crystallographic Parameter | Hypothetical Value |
| Chemical Formula | C12H10N4 |
| Formula Weight | 210.24 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~8.0 |
| b (Å) | ~12.0 |
| c (Å) | ~10.0 |
| β (°) | ~105 |
| Volume (Å3) | ~930 |
| Z | 4 |
| Density (calculated, g/cm3) | ~1.50 |
Note: This table is a hypothetical representation for illustrative purposes and does not reflect actual experimental data for this compound.
Computational Chemistry and Theoretical Modeling of 2 Imidazo 1,2 a Pyrimidin 2 Yl Aniline Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and equilibrium geometry of molecules. For the imidazo[1,2-a]pyrimidine (B1208166) class of compounds, DFT calculations are routinely performed to obtain the most stable ground state geometry. nih.gov A common approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p). nih.govnih.gov This level of theory has proven effective in providing accurate predictions of molecular structures and electronic properties for related heterocyclic systems. nih.govresearchgate.net
Geometry optimization calculations determine the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. Once the optimized structure is obtained, further calculations can be performed to derive a host of quantum chemical parameters that describe the molecule's reactivity and kinetic stability. nih.gov These parameters are crucial for understanding the intrinsic chemical nature of the 2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline system.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain and predict the outcomes of chemical reactions. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. nih.gov Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level corresponding to the electron affinity and electrophilicity of the molecule. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net A large energy gap implies higher stability and lower reactivity. scirp.org
In computational studies of related imidazo[1,2-a]pyrimidine derivatives, these FMO parameters are calculated to provide insights into the molecule's electronic behavior. nih.gov The distribution of HOMO and LUMO densities across the molecule also reveals the regions most likely to be involved in electron donation and acceptance, respectively.
Table 1: Example Frontier Molecular Orbital Parameters for an Imidazo[1,2-a]pyrimidine Derivative (Note: The following data is for a related Schiff base derivative and is presented to illustrate typical values obtained for this class of compounds through DFT calculations.)
| Parameter | Value (eV) |
| EHOMO | -6.01 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 3.86 |
This interactive table showcases typical FMO energy values calculated for imidazo[1,2-a]pyrimidine systems.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. scirp.org The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. semanticscholar.org Different colors on the MEP surface represent varying potential values: red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue denotes areas of most positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent regions of intermediate potential.
For heterocyclic systems like imidazo[1,2-a]pyrimidines, MEP analysis can identify the atoms most likely to participate in intermolecular interactions, such as hydrogen bonding. semanticscholar.org In studies of related derivatives, the MEP surface often reveals that the most negative potential is localized around the nitrogen atoms of the fused ring system due to their high electronegativity and the presence of lone pair electrons. scirp.org Conversely, positive potentials are typically found around the hydrogen atoms attached to the rings. semanticscholar.org This information is critical for predicting how the molecule will interact with other reagents or biological targets.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to partition a molecule into its constituent atoms. semanticscholar.org This analysis allows for the characterization of chemical bonds and non-covalent interactions within the system. nih.gov By locating critical points in the electron density (ρ), such as bond critical points (BCPs), one can determine the nature of atomic interactions.
Mechanistic Probing Through Computational Simulations
Beyond static properties, computational chemistry offers powerful methods to simulate the dynamics of chemical reactions, providing a detailed picture of reaction mechanisms. For complex heterocyclic syntheses, such as those forming the imidazo[1,2-a]pyrimidine core, simulations can elucidate the step-by-step pathway from reactants to products. rsc.orgresearchgate.net
Understanding the mechanism of a chemical reaction involves identifying all intermediates and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. The energy difference between the reactants and the transition state is the activation energy barrier (Ea). This barrier is a key determinant of the reaction rate; a lower activation energy corresponds to a faster reaction.
Computational methods, particularly DFT, are used to locate the geometries of transition states and calculate their energies. By mapping the entire reaction coordinate, a detailed energy profile can be constructed, revealing the feasibility of a proposed mechanism. beilstein-journals.org For the synthesis of imidazo[1,2-a]pyrimidines, which can involve multi-step processes like condensation and cyclization, computational determination of activation barriers for each step can help identify the rate-determining step and explain the observed product regioselectivity. researchgate.net
Table 2: Hypothetical Reaction Step Energy Profile (Note: This table is a conceptual illustration of data that would be generated from a reaction path determination study.)
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 | +15.2 |
| 3 | Intermediate | -5.4 |
| 4 | Transition State 2 | +12.8 |
| 5 | Products | -20.1 |
This interactive table illustrates how computational simulations can map the energy changes along a reaction pathway.
Reactions are typically conducted in a solvent, which can significantly influence the reaction mechanism and kinetics. Solvent molecules can stabilize or destabilize reactants, intermediates, and transition states through various interactions, such as dipole-dipole forces and hydrogen bonding. Computational models are essential for capturing these solvent effects.
A common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. This method allows for the calculation of solvation energies and the re-optimization of molecular geometries in the presence of a solvent. By performing these calculations for all species along the reaction pathway, one can determine how the solvent modifies the activation energy barriers and the stability of intermediates. For reactions involving charged or highly polar species, the choice of solvent can dramatically alter the reaction outcome, a phenomenon that can be effectively probed and predicted through computational simulations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding the conformational flexibility and non-covalent intermolecular interactions of this compound, which are crucial for its behavior in biological and chemical systems.
Conformational Analysis:
The bond linking the aniline (B41778) and imidazo[1,2-a]pyrimidine rings allows for rotational freedom, resulting in various possible spatial arrangements, or conformations. MD simulations can explore the potential energy surface of the molecule to identify stable and low-energy rotameric forms. nih.gov The simulation typically begins with an optimized structure and places it in a simulated environment, such as a box of water molecules, to mimic physiological conditions. Over the course of the simulation (often spanning nanoseconds to microseconds), the trajectory of each atom is calculated by solving Newton's equations of motion, revealing how the molecule flexes, bends, and rotates. researchgate.net
Analysis of the simulation trajectory, often by examining the root-mean-square deviation (RMSD), allows researchers to assess the stability of the molecule's conformation. Stable conformations are characterized by prolonged periods of low RMSD values. The dominant conformations are dictated by a delicate balance of intramolecular forces, including potential hydrogen bonds between the aniline's amino group and nitrogen atoms on the pyrimidine (B1678525) ring, as well as steric hindrance between the two aromatic systems. nih.gov
Intermolecular Interactions:
MD simulations are also adept at modeling how this compound interacts with other molecules, such as solvent molecules or biological macromolecules like proteins. semanticscholar.org By simulating the compound in a solvated environment, one can observe the formation and dynamics of hydrogen bonds, van der Waals forces, and π-π stacking interactions. These non-covalent interactions are fundamental to the molecule's solubility and its ability to bind to specific targets. nih.gov For instance, simulations can predict the preferred binding modes of the compound within a protein's active site, highlighting key amino acid residues that form stable interactions. nih.gov This information is invaluable for structure-based drug design and understanding mechanisms of action.
Theoretical Studies of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Theoretical calculations, primarily using Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules with high accuracy. semanticscholar.org These calculations provide a direct link between the molecular structure and its spectral signature, aiding in the interpretation of experimental data. The process generally involves optimizing the molecule's geometry to find its lowest energy state, followed by calculations of specific spectroscopic parameters. nih.gov
NMR Chemical Shifts:
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP and basis sets such as 6-311++G(d,p), is a standard approach for computing isotropic shielding constants. nih.govsemanticscholar.org These calculated values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS).
Comparing the theoretically predicted spectrum with experimental results helps confirm the molecular structure. Discrepancies between calculated and experimental shifts can point to specific environmental or conformational effects not captured in the gas-phase calculation. The table below presents illustrative theoretical ¹H and ¹³C NMR chemical shifts for the core scaffolds of this compound, based on values reported for analogous structures in the literature. nih.govsemanticscholar.org
Table 1: Illustrative Theoretical NMR Chemical Shifts (ppm) for this compound This interactive table provides hypothetical ¹H and ¹³C NMR chemical shift values calculated using DFT, representing typical predictions for the distinct chemical environments within the molecule.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imidazo[1,2-a]pyrimidine Core | 7.0 - 9.0 | 108 - 155 |
| Aniline Ring | 6.5 - 7.5 | 115 - 150 |
IR Frequencies:
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. These calculations can precisely assign specific vibrational modes, such as N-H stretching from the aniline group, C=N stretching within the fused rings, and C-H bending from the aromatic systems. semanticscholar.orgnih.gov
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. semanticscholar.org This combined computational and experimental approach allows for a detailed and confident assignment of the observed IR absorption bands.
Table 2: Illustrative Theoretical IR Frequencies (cm⁻¹) for Key Functional Groups in this compound This interactive table displays representative vibrational frequencies for the primary functional groups, as would be predicted by DFT calculations. These values help in the assignment of experimental IR spectra.
| Functional Group | Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) |
|---|---|---|
| Aniline N-H | Symmetric/Asymmetric Stretch | 3350 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3150 |
| C=N / C=C | Ring Stretching | 1500 - 1650 |
| C-N | Stretch | 1250 - 1350 |
Exploration of 2 Imidazo 1,2 a Pyrimidin 2 Yl Aniline in Advanced Chemical Applications
Application in Materials Science
The versatile nature of the imidazo[1,2-a]pyrimidine (B1208166) core, characterized by its π-conjugated system and the presence of multiple nitrogen atoms, allows for a wide range of applications in materials science. These applications leverage the compound's potential for light absorption and emission, electrochemical activity, and protective surface interactions.
Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, a closely related structure, have been investigated for their utility in optoelectronic applications. nih.gov The π-expanded conjugation in these systems results in electronic absorption and fluorescence spectral properties that are highly desirable for organic solar cells and other optoelectronic devices. ijrpr.com The introduction of an aniline (B41778) group, as in 2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline, can further modulate these electronic properties, potentially enhancing their performance in devices such as photodetectors, organic batteries, and electrochromic devices. The electron-donating nature of the aniline moiety can influence the intramolecular charge transfer characteristics of the molecule, a key factor in the design of efficient opto-electronic materials.
The inherent photophysical properties of imidazo[1,2-a]pyridine derivatives suggest their potential use in the development of photostabilizers. nih.gov These compounds can absorb UV radiation and dissipate the energy through non-destructive pathways, thereby protecting materials from photodegradation. The specific substitution pattern in this compound could be tailored to optimize its UV absorption range and photostability, making it a candidate for incorporation into polymers and coatings to enhance their durability.
Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines are recognized as important organic fluorophores. researchgate.net Their π-conjugated bicyclic structure gives rise to fluorescence emissions with excellent quantum yields. ijrpr.com The fluorescence properties can be tuned by the introduction of different substituents. For instance, substitution with phenyl or naphthyl groups at the C2 position has been shown to increase fluorescence yield. ijrpr.com The aniline group in this compound is expected to influence the fluorescence emission, making it a potential candidate for applications such as:
Biomarkers: The fluorescent nature of these compounds allows for their use in bioimaging to label and visualize specific biological targets. researchgate.net
Photochemical Sensors: The sensitivity of their fluorescence to the local environment can be exploited to develop sensors for detecting ions and small molecules. researchgate.net For example, an imidazo[1,2-a]pyridine-based fluorescent probe has been developed for the detection of Fe³⁺ and F⁻ ions. researchgate.net
The following table summarizes the photophysical properties of some related imidazo[1,2-a]pyridine derivatives, highlighting their potential as fluorophores.
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |
| 2-phenylimidazo[1,2-a]pyridine (B181562) | ~330 | ~380 | ~0.6 | ijrpr.com |
| 2-naphthylimidazo[1,2-a]pyridine | ~340 | ~400 | ~0.7 | ijrpr.com |
The chromophoric nature of the imidazo[1,2-a]pyrimidine scaffold suggests its potential use as a dispersed dye. mdpi.com The ability to modify the substituent groups allows for the tuning of the color and dyeing properties. Incorporating this compound into polymer matrices could not only impart color but also enhance other material properties due to the specific interactions between the dye and the polymer chains.
Derivatives of imidazo[1,2-a]pyrimidine have been extensively studied as effective corrosion inhibitors for metals, particularly mild steel in acidic environments. frontiersin.orgnih.gov These compounds adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. frontiersin.org The presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in the imidazo[1,2-a]pyrimidine structure facilitates this adsorption process. rdd.edu.iq The aniline group in this compound, with its lone pair of electrons on the nitrogen atom, is expected to further enhance the adsorption and, consequently, the corrosion inhibition efficiency.
Research on various imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives has demonstrated their high inhibition efficiencies.
| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Reference |
| IPY 1 | Mild Steel | 1.0 M HCl | 94.22 | rsc.org |
| IPY 2 | Mild Steel | 1.0 M HCl | 96.10 | rsc.org |
| DPIP | Mild Steel | 1 mol L⁻¹ HCl | 90.5 | frontiersin.org |
| OPIP | Mild Steel | 1 mol L⁻¹ HCl | 91.9 | frontiersin.org |
| BDIPMA | Carbon Steel | 3.5% NaCl | - | rdd.edu.iq |
Supramolecular Chemistry and Molecular Recognition
The structural features of this compound make it an interesting building block for supramolecular chemistry and molecular recognition. The presence of nitrogen atoms in the imidazo[1,2-a]pyrimidine ring system provides sites for hydrogen bonding and coordination with metal ions. The aniline group offers an additional hydrogen bond donor and acceptor site. Furthermore, the planar aromatic structure of the molecule allows for π-π stacking interactions.
These non-covalent interactions can be exploited to construct well-defined supramolecular assemblies. The ability of the molecule to engage in specific interactions also suggests its potential for use in molecular recognition, for example, in the design of synthetic receptors for anions or cations. The fluorescence properties of the imidazo[1,2-a]pyrimidine core could be utilized for the development of fluorescent sensors where the binding of a guest molecule would lead to a change in the fluorescence signal.
Hydrogen Bonding Interactions in Crystal Engineering
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. Hydrogen bonding is a primary tool in this field, offering directional and specific control over molecular assembly. The structure of this compound contains multiple sites for such interactions.
The primary amine (-NH₂) of the aniline group serves as a robust hydrogen bond donor. Concurrently, the nitrogen atoms within the imidazo[1,2-a]pyrimidine core, particularly the pyrimidine (B1678525) nitrogen at position 1 and the imidazole (B134444) nitrogen at position 4, act as hydrogen bond acceptors. nih.gov These complementary donor and acceptor sites can lead to the formation of predictable supramolecular synthons, such as self-complementary dimers or extended one-dimensional chains in the crystal lattice.
Computational methods like Density Functional Theory (DFT) can be employed to analyze these non-covalent interactions through techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis. ethernet.edu.et Studies on related structures, such as 2-phenyl-imidazo[1,2-a]pyridine derivatives, have shown that substituents capable of hydrogen bonding play a critical role in defining their solid-state architecture and their affinity for biological targets. nih.gov For instance, in a dihydrate crystal of a related imidazo[1,2-a]pyridine derivative, extensive networks of N—H⋯O, O—H⋯O, and O—H⋯N hydrogen bonds were observed to link molecules into a three-dimensional network. This demonstrates the profound influence of these interactions on crystal packing. The strategic placement of additional functional groups on the aniline or pyrimidine rings can further direct the assembly into non-centrosymmetric crystals, which are valuable for applications in nonlinear optics.
| Functional Group | Atom(s) | Role in Hydrogen Bonding |
|---|---|---|
| Aniline Amine | -NH₂ | Donor |
| Pyrimidine Ring | N1 | Acceptor |
| Imidazole Ring | N4 | Acceptor |
Host-Guest Chemistry with Aniline-Substituted Scaffolds
Host-guest chemistry involves the formation of unique complexes between a large 'host' molecule and a smaller 'guest' molecule or ion. This field relies on non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, to achieve molecular recognition and encapsulation. While specific host-guest systems based on this compound are not extensively documented, the scaffold possesses the necessary structural features to function as a component in such systems. nih.gov
The aromatic surfaces of both the imidazopyrimidine core and the aniline ring can engage in π-π stacking interactions with aromatic guest molecules. The hydrogen bonding sites detailed previously can also be harnessed to bind complementary guests. Furthermore, the aniline moiety serves as a versatile chemical handle for elaboration into larger, more complex host structures, such as cavitands or calixarenes, which have well-defined cavities for guest inclusion. researchgate.net Research on related imidazopyridine systems has highlighted their potential in the development of chemical sensors and for selective guest inclusion, particularly when assembled into chiral complexes. nih.gov The design principles from these related fields can be applied to develop novel host systems from the aniline-substituted imidazopyrimidine scaffold for applications in sensing, catalysis, and molecular transport.
Development as Advanced Ligands in Coordination Chemistry
The presence of multiple nitrogen atoms makes the imidazo[1,2-a]pyrimidine framework an excellent scaffold for the development of ligands in coordination chemistry. The aniline substituent at the 2-position can participate in chelation, forming stable five- or six-membered rings with metal centers, which enhances the stability of the resulting metal complexes.
Design of Binucleating and Multi-Metallic Ligands
Binucleating ligands, which can bind two metal centers in close proximity, are of significant interest for developing catalysts that mimic the active sites of metalloenzymes and for creating advanced materials with unique magnetic or electronic properties. The imidazo[1,2-a]pyrimidine core is an ideal platform for designing such ligands.
A notable example is the development of 2,7-di(pyridin-2-yl)imidazo[1,2-a]pyrimidine (dpip), an unsymmetrical binucleating ligand designed with two distinct coordination pockets. researchgate.netacs.orgchemrxiv.orgresearcher.life This ligand has been successfully used to synthesize bimetallic complexes of copper, palladium, and nickel. researchgate.netchemrxiv.org X-ray crystallographic analysis of these complexes confirmed their binuclear nature, revealing metal-metal distances ranging from 3.48 to 4.11 Å. researchgate.netchemrxiv.orgubu.es Following this design strategy, this compound could be modified, for instance by introducing another chelating group at the 7-position, to create a novel binucleating ligand capable of supporting heterobimetallic systems. researcher.life
Ligand Electronic Properties and Metal Coordination
The electronic properties of a ligand are paramount in determining the stability, reactivity, and photophysical characteristics of its metal complexes. The imidazo[1,2-a]pyrimidine system possesses a tunable electronic structure. Quantum chemical calculations performed on the dpip ligand revealed key insights into its coordination properties. researchgate.netubu.es Natural Bonding Orbital (NBO) and Mayer Bond Order (MBO) analyses showed that the imidazopyrimidine motif coordinates more strongly to metal ions compared to the widely used 1,8-naphthyridine (B1210474) scaffold. researchgate.netubu.es
Coordination of a metal ion to the this compound ligand, likely via the aniline nitrogen and one of the heterocyclic nitrogens, would induce significant electronic perturbations. These changes are readily observable through spectroscopic techniques. For example, in the ¹H-NMR spectrum, protons near the coordination site would experience a downfield shift due to the deshielding effect of the metal center. Similarly, UV-visible absorption spectra would show shifts in the π-π* transition bands of the ligand upon complexation. ethernet.edu.et These spectroscopic signatures provide direct evidence of metal-ligand binding and offer insights into the nature of the electronic interaction.
| Ligand Motif | Analysis Method | Key Finding | Reference |
|---|---|---|---|
| Imidazopyrimidine (dpip) | NBO/MBO Analysis | Demonstrates stronger metal coordination compared to 1,8-naphthyridine. | researchgate.netubu.es |
| Imidazopyrimidine (dpip) | NBO Calculations | Quantified the differences in binding energy between the two distinct coordination pockets. | researchgate.netacs.org |
Asymmetric Ligand Design for Specialized Catalysis
Asymmetric catalysis, which uses chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern chemical synthesis. The design of effective chiral ligands is central to this field. The this compound scaffold is an attractive starting point for creating such ligands.
Chirality can be introduced in several ways. A chiral substituent can be attached to the aniline nitrogen or ring, or a chiral center can be incorporated elsewhere on the imidazopyrimidine framework. Another sophisticated approach is to create axial chirality (atropisomerism) by introducing bulky substituents that restrict rotation around a key single bond, a strategy that has been successfully applied to related imidazo[1,2-a]pyridine systems. Chiral imidazo[1,5-a]pyridine-oxazoline ligands have been developed and used in rhodium(I) complexes for the highly enantioselective hydrosilylation of ketones. nih.gov The resulting chiral metal complex creates a specific three-dimensional environment that directs the approach of a substrate, favoring the formation of one enantiomer over the other. The modular nature of the imidazopyrimidine synthesis allows for the systematic variation of chiral elements, enabling the fine-tuning of the ligand for specific catalytic transformations. nih.gov
| Strategy | Description | Potential Application |
|---|---|---|
| Introduction of Chiral Centers | Attaching a pre-existing chiral moiety (e.g., from the chiral pool) to the aniline or pyrimidine ring. | Asymmetric hydrogenation, hydrosilylation. |
| Axial Chirality (Atropisomerism) | Introducing bulky groups to hinder free rotation around the C-C bond connecting the aniline and imidazopyrimidine rings. | Enantioselective C-C bond forming reactions. |
| Planar Chirality | Creating a substituted metallocene-like structure incorporating the imidazopyrimidine ligand. | Specialized enantioselective transformations. |
Catalytic Utility of 2 Imidazo 1,2 a Pyrimidin 2 Yl Aniline Derivatives
Ligand Design for Homogeneous Catalysis
The design of ligands is a cornerstone of homogeneous catalysis, enabling control over the reactivity, selectivity, and stability of metal catalysts. Derivatives of 2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline offer a unique combination of a bidentate N,N-chelation site through the pyrimidine (B1678525) nitrogen and the aniline (B41778) nitrogen, which can be fine-tuned through synthetic modifications.
Metal-Complex Catalysts with Imidazopyrimidine-Aniline Ligands
While direct studies on the catalytic activity of metal complexes featuring this compound are not extensively documented, the broader family of imidazo[1,2-a]pyridines and related N-heterocycles has been successfully employed in a variety of metal-catalyzed reactions. These related systems provide a strong basis for inferring the potential catalytic applications of the target compound's derivatives. For instance, palladium complexes of N-heterocyclic carbenes and other nitrogen-containing ligands have shown high efficacy in cross-coupling reactions. researchgate.net
The this compound framework can be envisioned to form stable complexes with various transition metals such as palladium, copper, gold, and rhodium. The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing substituents on either the imidazopyrimidine core or the aniline ring. This tuning can influence the electron density at the metal center, thereby affecting the catalytic activity in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.gov
| Metal Center | Potential Ligand Derivative | Anticipated Catalytic Reaction | Potential Advantages |
|---|---|---|---|
| Palladium(II) | This compound | Suzuki-Miyaura Coupling | High turnover numbers, stability |
| Copper(I) | N-substituted this compound | Click Chemistry (Azide-Alkyne Cycloaddition) | Mild reaction conditions, high yields |
| Gold(I) | Chiral this compound derivative | Enantioselective Hydroamination | High enantioselectivity |
| Rhodium(I) | Phosphine-functionalized this compound | Asymmetric Hydrogenation | High enantiomeric excess |
Enantioselective Catalysis Opportunities
The development of chiral ligands for asymmetric catalysis is a field of paramount importance for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The this compound scaffold can be rendered chiral by introducing stereogenic centers. For instance, a chiral substituent on the aniline nitrogen or at a position on the imidazopyrimidine ring could create a chiral environment around the coordinated metal center.
Research on related chiral imidazo[1,5-a]pyridine-based ligands has demonstrated their potential in gold-catalyzed enantioselective intramolecular hydrocarboxylation of allenes. figshare.com Similarly, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved through asymmetric multicomponent reactions using a chiral phosphoric acid catalyst. nih.govnih.gov These findings suggest that chiral derivatives of this compound could be effective ligands in a range of enantioselective transformations. nih.gov
| Chiral Modification | Potential Metal Complex | Target Enantioselective Reaction | Expected Outcome |
|---|---|---|---|
| Chiral substituent on the aniline amine | Rhodium(I) | Asymmetric Hydrogenation of Prochiral Alkenes | High enantiomeric excess (ee) |
| Axially chiral biaryl group on the imidazopyrimidine core | Palladium(0) | Asymmetric Allylic Alkylation | High ee and regioselectivity |
| Introduction of a stereocenter on the imidazole (B134444) ring | Copper(II) | Asymmetric Henry Reaction | High diastereoselectivity and ee |
Heterogeneous Catalysis Systems
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation, recyclability, and improved stability. The immobilization of catalytically active species onto solid supports is a key strategy in developing robust heterogeneous catalysts.
Immobilization of Ligands on Solid Supports
Derivatives of this compound can be functionalized with appropriate anchoring groups to enable their immobilization on various solid supports such as silica, alumina, polymers, and magnetic nanoparticles. For example, the aniline moiety can be modified to include a siloxy group for covalent attachment to silica surfaces.
The immobilization of related imidazo[1,2-a]pyridine (B132010) derivatives on supported ionic liquid phases has been successfully demonstrated for palladium-catalyzed aminocarbonylation reactions. nih.gov This approach allows for the creation of recyclable catalysts with low metal leaching. nih.gov The strong coordination of the imidazopyrimidine-aniline ligand to a metal center, combined with its firm anchoring to a solid support, could lead to highly stable and reusable heterogeneous catalysts.
Nano-Biocatalyst Development (e.g., Magnetic Nano-Biocatalysts)
In recent years, the development of nano-biocatalysts has emerged as a cutting-edge area of research, combining the principles of nanotechnology and biocatalysis. Magnetic nanoparticles (MNPs) are particularly attractive as supports due to their high surface area and the ease of separation using an external magnetic field.
Functionalizing the surface of MNPs with this compound derivatives and subsequent metallation would yield a magnetic nano-catalyst. Such catalysts could be employed in various organic transformations in environmentally benign solvents like water, with the catalyst being easily recovered and reused multiple times without significant loss of activity. While specific examples involving this compound are yet to be reported, the successful use of other nitrogen-containing ligands on magnetic nanoparticles for catalytic applications provides a strong proof of concept. researchgate.net
Specific Reaction Types Mediated by Derived Catalysts
Catalysts derived from this compound are anticipated to be effective in a variety of cross-coupling and other organic transformations, based on the performance of structurally similar ligand-metal complexes.
Palladium complexes are expected to be particularly effective in catalyzing Suzuki-Miyaura and Heck coupling reactions. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. nih.govsnnu.edu.cn The electron-rich nature of the imidazopyrimidine-aniline ligand could enhance the oxidative addition step in the catalytic cycle, leading to higher efficiency. Similarly, in the Heck reaction, which couples an unsaturated halide with an alkene, the stability of the palladium catalyst could be enhanced by the bidentate chelation of the ligand. researchgate.net
Furthermore, copper complexes of these ligands could find applications in Ullmann-type coupling reactions and click chemistry. Gold complexes, particularly with chiral derivatives, hold promise for enantioselective additions to allenes and alkynes. The versatility of the this compound scaffold thus opens up a wide range of possibilities for the development of novel and efficient catalysts for important organic transformations. nih.gov
| Reaction Type | Proposed Catalyst | Substrates | Anticipated Outcome |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium(II)-[this compound]Cl₂ | Aryl halides and Arylboronic acids | High yields, good functional group tolerance |
| Heck Reaction | Palladium(II)-[this compound]Cl₂ | Aryl iodides and Alkenes | High regioselectivity and yields |
| C-N Cross-Coupling | Copper(I)-[this compound]Br | Aryl halides and Amines | Mild reaction conditions, good yields |
| Asymmetric Aldol Reaction | Chiral Zinc(II)-[this compound derivative] | Aldehydes and Ketones | High diastereo- and enantioselectivity |
Based on a comprehensive search of available scientific literature, there is no specific information detailing the catalytic utility of This compound or its derivatives in the context of C-H functionalization, C-C and C-N bond formations, or condensation and cyclization reactions as outlined in the request.
The searches yielded extensive information on the synthesis and functionalization of the imidazo[1,2-a]pyrimidine (B1208166) scaffold itself, utilizing various metal catalysts like palladium, copper, and gold. acs.orgmdpi.comorganic-chemistry.orgorganic-chemistry.org This includes methods for C-H functionalization of the imidazo[1,2-a]pyridine core and the formation of C-C and C-N bonds at various positions on the ring structure. researchgate.netnih.gov
Furthermore, the literature describes numerous catalytic methods for condensation and cyclization reactions to produce related heterocyclic systems, such as quinazolines, often starting from 2-aminoaryl precursors. nih.govorganic-chemistry.orgfrontiersin.orgmdpi.com
However, no documents were found that describe This compound acting as a ligand for a metal catalyst or as an organocatalyst itself to perform the specified chemical transformations. The potential of this molecule to act as a bidentate N,N-ligand via its aniline and imidazopyrimidine nitrogen atoms is chemically plausible, but its actual application in this manner is not documented in the available resources.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline, as the foundational information linking the specified compound to the requested catalytic utilities could not be verified.
Future Research Trajectories and Emerging Paradigms for 2 Imidazo 1,2 a Pyrimidin 2 Yl Aniline Chemistry
Novel Synthetic Methodologies and Process Intensification
The development of new synthetic routes for 2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline and its derivatives is moving towards greater efficiency, sustainability, and complexity. Traditional methods, such as the Chichibabin reaction involving the condensation of 2-aminopyrimidine (B69317) with α-haloketones, are being supplemented by more advanced strategies. researchgate.netnih.govbeilstein-journals.org Multicomponent reactions (MCRs), like the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a powerful alternative for constructing the imidazo[1,2-a]pyrimidine (B1208166) core in a single step from diverse starting materials. researchgate.netmdpi.com These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. mdpi.com
Emerging trends also include the use of greener and more efficient energy sources and catalysts. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for imidazo[1,2-a]pyrimidine derivatives. researchgate.netnih.gov Furthermore, the development of protocols using environmentally benign catalysts, such as gold nanoparticles or basic alumina, under solvent-free conditions, aligns with the principles of green chemistry. mdpi.commdpi.com
Process intensification represents a paradigm shift from traditional batch processing to continuous flow manufacturing. researchgate.net The use of micro- and millireactors can offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety for highly exothermic reactions, and reduced waste. youtube.com This approach, which focuses on developing innovative apparatus and techniques for drastic improvements in chemical manufacturing, could be applied to the synthesis of this compound to make the process cheaper, safer, and more sustainable. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyrimidine Scaffolds
| Methodology | Catalyst/Conditions | Key Advantages | Reference(s) |
|---|---|---|---|
| Conventional Heating | Basic Alumina (Al₂O₃) | Low toxicity, sustainable catalyst | mdpi.com |
| Microwave-Assisted | Microwave Irradiation (200W) | Rapid reaction times (40-120 min), good yields (60-85%) | nih.gov |
| Multicomponent Reaction | Sc(OTf)₃, MW irradiation | One-pot synthesis, high atom economy, greener alternative | mdpi.com |
| Green Catalysis | Gold Nanoparticles | Environmentally friendly, mild conditions, high yields | mdpi.com |
| Copper-Catalyzed | CuBr, Air as oxidant | Uses inexpensive catalyst, green oxidant, good yields (up to 90%) | organic-chemistry.org |
Integration of Computational and Experimental Approaches in Molecular Design and Reaction Optimization
The synergy between computational modeling and experimental synthesis is becoming indispensable for accelerating the discovery and optimization of novel this compound derivatives. nih.gov Quantum chemistry calculations, particularly Density Functional Theory (DFT), play a crucial role in understanding the relationship between molecular structure and reactivity. nih.gov By optimizing molecular geometries and analyzing frontier molecular orbitals (HOMO-LUMO), researchers can predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding reaction design and explaining experimental outcomes. beilstein-journals.orgnih.gov
Molecular docking is another powerful computational tool used to predict the binding modes and affinities of molecules with biological targets, such as enzymes or receptors. mdpi.comnih.gov This is particularly relevant for imidazo[1,2-a]pyrimidines, which are known to target protein kinases. nih.govnih.gov By simulating the interaction of virtual libraries of this compound derivatives with a target protein, computational chemists can prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources. nih.gov The integration of these in silico predictions with experimental validation creates an efficient feedback loop for molecular design and optimization. nih.gov
Table 2: Representative Quantum Chemical Parameters from DFT Calculations for an Imidazo[1,2-a]pyrimidine Derivative
| Parameter | Value (eV) | Significance | Reference |
|---|---|---|---|
| EHOMO | -6.01 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | nih.gov |
| ELUMO | -2.25 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | nih.gov |
| Energy Gap (ΔE) | 3.76 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. | nih.gov |
Exploration of Advanced Supramolecular Architectures
The unique structural features of this compound, including multiple nitrogen atoms, an aromatic system, and an amine group, make it an excellent candidate for constructing advanced supramolecular architectures. researchgate.net These non-covalent assemblies are governed by interactions such as hydrogen bonding, π-π stacking, and metal coordination. Future research will likely focus on harnessing these interactions to create novel materials with tailored properties.
The imidazole (B134444) and pyrimidine (B1678525) rings can act as ligands for metal ions, opening the possibility of designing coordination polymers or metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, or chemical sensing. The planar aromatic core facilitates π-π stacking, which can be used to direct the self-assembly of molecules into ordered structures like liquid crystals or organic semiconductors. The aniline (B41778) moiety provides a site for strong hydrogen bonding, further enabling the construction of predictable and stable supramolecular networks. researchgate.net The exploration of these interactions could lead to the development of functional materials derived from the this compound scaffold.
Next-Generation Catalytic Systems and Applications
The synthesis and functionalization of the imidazo[1,2-a]pyrimidine core are heavily reliant on catalysis. Future research is focused on developing next-generation catalytic systems that are more efficient, selective, and sustainable. While classical methods exist, modern catalysis offers significant improvements. Transition-metal catalysts based on copper, palladium, rhodium, and ruthenium have shown great promise for C-H bond activation and cross-coupling reactions, allowing for the direct and selective functionalization of the heterocyclic core. beilstein-journals.orgbeilstein-journals.org
The use of heterogeneous catalysts, such as metal nanoparticles supported on materials like titania or alumina, is a particularly active area of research. beilstein-journals.org These catalysts offer the significant advantage of being easily separated from the reaction mixture and recycled, reducing cost and environmental impact. beilstein-journals.orgresearchgate.net For instance, titania-supported copper(II) chloride has been reported as a recyclable catalyst for imidazo[1,2-a]pyridine (B132010) synthesis. beilstein-journals.org Similarly, photocatalysis using visible light offers a green and powerful method for initiating reactions under mild conditions, which has been successfully applied to the C-H functionalization of the related imidazo[1,2-a]pyridine scaffold. mdpi.com Applying these advanced catalytic systems to this compound will be a key driver of innovation.
Expanding the Chemical Space of Functionalized Derivatives for Diverse Applications
Expanding the chemical space around the this compound scaffold is crucial for unlocking its full potential across various applications, from medicine to materials science. nih.govmdpi.com Future research will focus on developing a diverse library of derivatives through targeted functionalization of different positions on the molecule.
The C3 position of the imidazo[1,2-a]pyrimidine ring is a common site for functionalization, with methods like arylation, phosphorylation, and thiocyanation being explored. mdpi.comrsc.org The aniline group serves as a versatile handle for further modification; for example, it can be converted into imines (Schiff bases) or amides, linking the core scaffold to other chemical moieties. nih.gov This strategy has been used to create hybrid molecules, such as peptidomimetics or conjugates with other heterocyclic systems like indole, to enhance biological activity. beilstein-journals.orgresearchgate.net
The broad spectrum of reported biological activities for the parent scaffold, including anticancer, antiviral, and anti-inflammatory properties, provides a strong rationale for exploring this expanded chemical space. nih.govnih.gov By systematically modifying the structure and studying the resulting structure-activity relationships (SAR), researchers can develop highly potent and selective compounds for specific therapeutic targets or design materials with novel photophysical properties. mdpi.comresearchgate.net
Q & A
Q. What are the established synthetic routes for 2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline, and what are their key reaction conditions?
- Methodological Answer : The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves condensation reactions, multicomponent reactions, or cyclization strategies. For example:
- Condensation : Reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes) under reflux conditions in polar solvents like ethanol .
- Multicomponent Reactions : Utilizing microwave-assisted synthesis to improve yield and regioselectivity, as seen in the preparation of 2-arylimidazo[1,2-a]pyrimidines .
- Oxidative Coupling : Electrooxidative C–H/N–H cross-coupling under mild conditions (e.g., room temperature, aqueous medium) to form C–N bonds, achieving yields up to 76% .
Table 1 : Summary of Key Methods
| Method | Conditions | Yield Range | Reference |
|---|---|---|---|
| Condensation | Reflux in ethanol, 12–24 hrs | 50–80% | |
| Multicomponent Reaction | Microwave, 100°C, 2 hrs | 60–90% | |
| Electrooxidative Coupling | RT, aqueous buffer, 6 hrs | 49–76% |
Q. What spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry and substituent positions. For example, the aromatic protons in imidazo[1,2-a]pyrimidine derivatives exhibit distinct splitting patterns between δ 7.0–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated in studies of imidazo[1,2-a]pyrimidine hydrate crystals .
- Fluorescence Spectroscopy : Used to study electronic properties, such as PET (photoinduced electron transfer) inhibition in fluorescent probes .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Pharmacological Probes : Derivatives exhibit anxiolytic, antimicrobial, and antihypertensive activities, with structure-activity relationship (SAR) studies guiding optimization .
- Fluorescent Sensors : Functionalization with nucleophilic groups (e.g., amines) enables selective detection of chemical warfare agent mimics via fluorescence quenching or color shifts .
- Catalysis : Imidazo[1,2-a]pyrimidine scaffolds serve as ligands in transition-metal-catalyzed reactions .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reaction yields during the synthesis of imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer : Yield variations often arise from differences in reaction conditions or substituent effects. For example:
- Microwave vs. Conventional Heating : Microwave-assisted synthesis of 2-phenylimidazo[1,2-a]pyrimidine (3a) achieves 85% yield vs. 60% under reflux .
- Electron-Withdrawing Groups : Bromine substituents at the para position (e.g., 3c) reduce yields due to steric hindrance .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions .
Recommendation : Use design of experiments (DoE) to systematically optimize temperature, solvent, and catalyst loading .
Q. What computational approaches are employed to study the structure-activity relationships (SAR) of imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in cyclization reactions .
- Molecular Docking : Evaluates binding affinity to biological targets (e.g., bacterial enzymes) using software like AutoDock Vina .
- ADME-Tox Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize derivatives for synthesis .
Q. What strategies address regioselectivity challenges in synthesizing substituted imidazo[1,2-a]pyrimidines?
- Methodological Answer :
- Directing Groups : Introducing electron-donating groups (e.g., -OMe) at specific positions guides cyclization .
- Metal Catalysis : Palladium-catalyzed C–H activation enables para-selective functionalization .
- Protecting Groups : Temporary protection of reactive amines prevents undesired side reactions during multicomponent syntheses .
Q. How do structural modifications impact the pharmacological activity of imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer :
- Electron-Deficient Substituents : Nitrile or trifluoromethyl groups enhance antimicrobial activity by increasing membrane permeability .
- Aromatic Extensions : Fusing benzene rings (e.g., pyridinylmethyl groups) improves binding to CNS targets, as seen in neuroleptic agents .
- Steric Effects : Bulky substituents at the 3-position reduce cardiovascular activity due to steric clashes with ion channels .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the fluorescence properties of 4-(imidazo[1,2-a]pyridin-2-yl)aniline derivatives?
- Methodological Answer : Discrepancies in fluorescence emission (e.g., blue vs. green shifts) may arise from:
- Solvent Polarity : Protic solvents (e.g., water) stabilize charge-transfer states, altering emission wavelengths .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO) quench fluorescence, while electron-donating groups (e.g., -NH) enhance it .
- Experimental Setup : Variations in excitation wavelength (254 nm vs. 365 nm) or detector sensitivity affect observed signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
